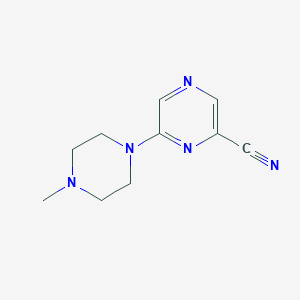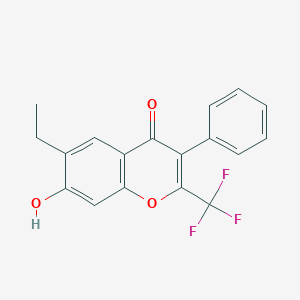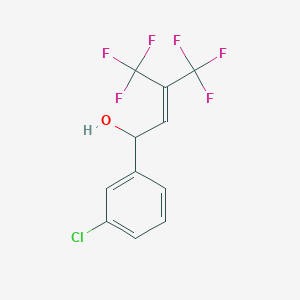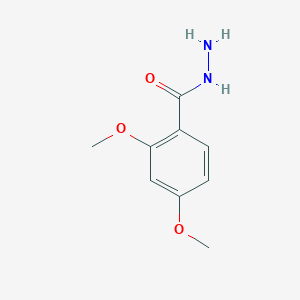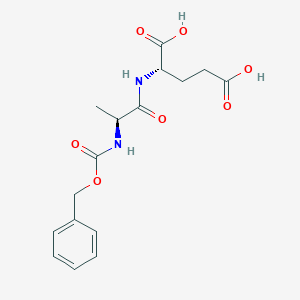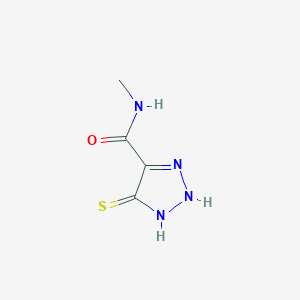
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide (MSDC-0160) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
Mécanisme D'action
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide acts by inhibiting the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking the MPC, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide disrupts cellular metabolism and induces energy stress, leading to cell death in cancer cells. In diabetes, it improves glucose tolerance by reducing mitochondrial respiration and increasing glycolysis. In neurodegenerative disorders, it protects against neuronal damage by reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose tolerance, and protection against neuronal damage. It has also been found to modulate the expression of genes involved in energy metabolism, oxidative stress, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide in lab experiments is its specificity for the mitochondrial pyruvate carrier, which allows for targeted modulation of cellular metabolism. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Moreover, the lack of clinical data on its safety and toxicity limits its use in human studies.
Orientations Futures
There are several future directions for the research on N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide, including the development of more potent and selective inhibitors of the mitochondrial pyruvate carrier, the investigation of its therapeutic potential in other diseases such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity in vivo.
Conclusion
In conclusion, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a promising small molecule inhibitor of the mitochondrial pyruvate carrier with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety profile.
Méthodes De Synthèse
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with N-methylisothiourea sulfate, followed by cyclization with triethyl orthoformate. The resulting product is then treated with sodium methoxide to yield N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide with a purity of over 99%.
Applications De Recherche Scientifique
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been studied extensively in various preclinical models of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism and inducing apoptosis. In diabetes, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity by modulating mitochondrial metabolism. In neurodegenerative disorders, it has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
Numéro CAS |
100097-71-0 |
|---|---|
Nom du produit |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
Formule moléculaire |
C4H6N4OS |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
Clé InChI |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
SMILES canonique |
CNC(=O)C1=NNNC1=S |
Synonymes |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





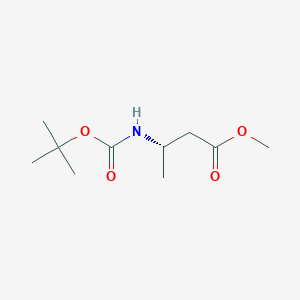
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
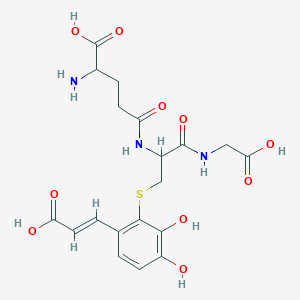
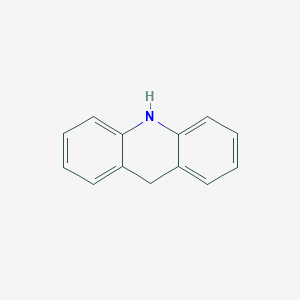

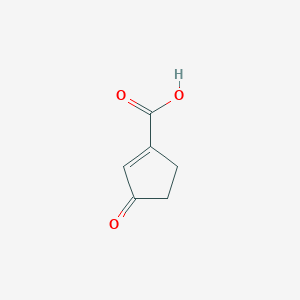
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
